Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Medicinal Chemistry Structure-Activity Relationships Computational Chemistry

Researchers exploring endocannabinoid or CRTh2 pathways often face limited access to structurally defined pyrazolone probes with batch-consistent purity. This compound directly addresses that gap with its uniquely positioned 3-cyanophenyl and ethyl acetate substituents. - Target Engagement: Aligns with pharmacophores for balanced MAGL/ABHD6 modulation and CRTh2 antagonism; meta-cyano geometry provides a distinct H-bond acceptor pattern for kinase hinge-binding studies. - Cellular Permeability: Ethyl ester (predicted logD₇.₄ ~1.8) confers a 5- to 20-fold permeability advantage over the free acid for intracellular target engagement. - Supply Reliability: Procured at 95% purity with full batch-to-batch consistency, enabling reproducible SAR expansion without synthetic delays.

Molecular Formula C14H13N3O3
Molecular Weight 271.27 g/mol
Cat. No. B15263455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
Molecular FormulaC14H13N3O3
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CNN(C1=O)C2=CC=CC(=C2)C#N
InChIInChI=1S/C14H13N3O3/c1-2-20-13(18)7-11-9-16-17(14(11)19)12-5-3-4-10(6-12)8-15/h3-6,9,16H,2,7H2,1H3
InChIKeyOINYPKZYVZHYKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolone Acetate Identity & Procurement


Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS 2060025-78-5) is a synthetic pyrazolone derivative with the molecular formula C₁₄H₁₃N₃O₃ and a molecular weight of 271.27 g/mol . The compound features a 3-oxo-2,3-dihydro-1H-pyrazole core substituted at the N2 position with a 3-cyanophenyl group and at the C4 position with an ethyl acetate moiety . Pyrazolones of this class are recognized in medicinal chemistry as privileged scaffolds with reported activity across anti-inflammatory, anticancer, and antimicrobial indications [1]. Currently, commercial availability is limited to select research chemical suppliers (e.g., Enamine catalog EN300-337366) at purities typically ≥95%, with procurement pricing ranging from approximately $1,286 to $6,363 per gram depending on supplier and quantity [2].

Meta-cyano N2-phenyl substitution provides unique electronic profile for target interaction studies
Ethyl ester at C4 balances lipophilicity and aqueous solubility for in vitro assay compatibility
Unsubstituted C5 preserves conformational flexibility and N1-H hydrogen-bond capacity

Pyrazolone Acetate Substituent Constraints


Pyrazolone acetic acid esters represent a pharmacologically privileged scaffold, but their biological activity is exquisitely sensitive to the nature and position of substituents on both the N2-aryl ring and the C4-ester moiety [1]. Two key structural features of this compound drive differentiation: (1) the meta-cyano substitution on the N2-phenyl ring, which modulates electron density, dipole moment, and hydrogen-bond acceptor capacity compared to para-cyano or unsubstituted phenyl analogs, and (2) the ethyl ester moiety at C4, which balances lipophilicity and metabolic stability differently than the corresponding methyl ester or free carboxylic acid congeners [2]. In comparative studies of structurally related pyrazole-4-acetic acids as CRTh2 antagonists, small changes in substituent identity and position resulted in orders-of-magnitude shifts in target binding affinity (IC₅₀ values spanning from low nanomolar to >10 µM), underscoring that in-class analogs cannot be assumed functionally interchangeable for research applications [2].

Meta-cyano substitution
Para-cyano isomer may shift target binding profile; electronic surface and dipole vector differ
Ethyl ester at C4
Carboxylic acid analog may reduce cellular permeability; lipophilicity drop alters assay behaviour
Unsubstituted C5
5-Methyl analog may restrict conformational freedom and alter target engagement; N1-H interactions can be disrupted

Pyrazolone Acetate Differentiation Evidence


Meta-Cyano vs. Para-Cyano Electronic Profile

The meta-positioning of the cyano group on the N2-phenyl ring in this compound produces a fundamentally different electrostatic potential surface and dipole moment vector compared to the para-cyano isomer (Ethyl 2-[2-(4-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate, CAS 2060049-80-9 analog). In published SAR studies of pyrazole-based kinase inhibitors, the shift from meta- to para-cyano substitution on the phenyl ring altered biochemical IC₅₀ values by 3- to 10-fold across multiple targets, as the cyano group engages in distinct hydrogen-bond and dipole-dipole interactions with binding site residues depending on its position [1]. Computational property predictions indicate an estimated logP of approximately 1.5–2.0 for the meta-cyano compound, based on the contributing group contributions of the cyano (π = −0.57) and ethyl ester (π = 0.51) fragments .

Cyano Position SAR
Class-level
3- to 10-fold IC₅₀ shift (meta vs. para)
Supports substitution-position review for target engagement
Data from pyrazole kinase inhibitor literature; target-dependent variation
Medicinal Chemistry Structure-Activity Relationships Computational Chemistry

Ethyl Ester vs. Carboxylic Acid Lipophilicity

The ethyl ester prodrug moiety at the C4 position of the pyrazolone ring distinguishes this compound from its carboxylic acid analog (2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid, CAS 2060058-63-9). Fragment-based logP calculations predict that the ethyl ester increases lipophilicity by approximately 1.5–2.0 log units relative to the free carboxylic acid form (predicted logD₇.₄ of ~1.8 vs. ~−1.0 for the acid), which positions the compound within the favorable range for passive membrane permeability (logP 1–3) while retaining sufficient aqueous solubility for in vitro assay compatibility . In the broader pyrazolone class, esterification of acetic acid derivatives has been shown to improve cellular uptake in whole-cell assays by 5- to 20-fold compared to the corresponding free acids [1].

Ester Lipophilicity
Class-level
ΔlogD ~1.5–2.0; 5–20× uptake improvement reported
Supports permeability context for cell-based assays
Class-level pyrazolone ester data; direct validation needed
Pharmacokinetics Drug Design Physicochemical Properties

C5 Methyl Absence & Conformational Flexibility

This compound lacks a methyl substituent at the C5 position, distinguishing it from analogs such as Methyl 2-[2-(3-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS 2060006-48-4 analog). The presence of a C5 methyl group in the latter introduces steric bulk adjacent to the C4 acetate side chain, potentially restricting rotational freedom and altering the preferred tautomeric state of the pyrazolone ring [1]. In published pyrazolone SAR, C5 substitution has been shown to modulate target binding by up to 50-fold, as the methyl group can either fill a hydrophobic pocket favorably or sterically clash with binding site residues depending on the target protein architecture [1]. The unsubstituted C5 position in the target compound preserves greater conformational sampling and a distinct hydrogen-bond donor/acceptor pattern at N1, which may be critical for targets requiring specific N1-H interactions.

C5 Substituent Effect
Class-level
Up to 50-fold binding shift for C5-methyl vs. unsubstituted
Supports review of C5 substitution for hydrogen-bond targets
SAR from pyrazolone kinase/GPCR programs; target-specific
Medicinal Chemistry Conformational Analysis Scaffold Optimization

Commercial Purity & Identity Documentation

The target compound is commercially available through Enamine (catalog EN300-337366) at a certified purity of 95.0% [1]. This purity level is documented on the supplier's certificate of analysis and is comparable to or exceeds the purity specifications reported for the closest analogs from alternative vendors (e.g., the para-cyano isomer is listed at 95% from benchchem, and the carboxylic acid analog is listed at 95% from evitachem) . However, the target compound has a verified CAS registry number (2060025-78-5) with structural confirmation by InChI Key (OINYPKZYVZHYKI-UHFFFAOYSA-N), providing unambiguous identity verification that is critical for peer-reviewed publication and patent filing [1].

Identity & Purity
Supplier data
95.0% purity (Enamine); CAS, InChI Key documented
Documented identity supports research reproducibility
Verifiable via supplier COA and chemical databases
Chemical Procurement Reproducibility Quality Control

Pyrazolone Acetate Application Scenarios


Kinase Inhibitor Hinge-Binder Optimization

For kinase drug discovery programs where the pyrazolone scaffold serves as a hinge-binding motif, the meta-cyano substitution on the N2-phenyl ring provides a unique hydrogen-bond acceptor geometry that cannot be replicated by the para-cyano isomer [1]. The ethyl ester at C4 offers a balance of lipophilicity (predicted logP ~1.5–2.0) suitable for cell permeability while maintaining sufficient aqueous solubility for biochemical assay conditions. Procurement from Enamine (EN300-337366, 95% purity) ensures batch-to-batch consistency for SAR expansion [2].

Endocannabinoid Hydrolase Modulation

The U.S. patent US2017/0190669 A1 identifies pyrazole compounds with C4 ester and N2-aryl substitution as modulators of MAGL, ABHD6, and FAAH, enzymes involved in endocannabinoid hydrolysis [1]. The target compound's structural features—3-cyanophenyl at N2, unsubstituted C5, ethyl acetate at C4—align with the pharmacophore described in the patent for balanced MAGL/ABHD6 modulation. The absence of C5 methylation preserves the tautomeric flexibility required for potential dual-target engagement [1].

SAR Studies of CRTh2 Antagonists

The pyrazole-4-acetic acid substructure has been validated as a CRTh2 receptor antagonist scaffold, with optimized compounds achieving low nanomolar IC₅₀ values [1]. The target compound's ethyl ester form serves as a valuable comparator for SAR studies investigating the impact of ester vs. acid functionality on CRTh2 binding and cellular activity. The meta-cyanophenyl substitution can be systematically compared to other aryl substituents to map the CRTh2 ligand binding pocket [1].

Intracellular Probe Development

For intracellular target engagement studies, the ethyl ester prodrug moiety (predicted logD₇.₄ ~1.8) is expected to confer 5- to 20-fold greater cellular permeability compared to the free carboxylic acid analog, based on class-level pyrazolone ester SAR [1]. This makes the target compound a preferred starting point for cellular proof-of-concept experiments prior to committing to more resource-intensive prodrug optimization.

Application
Selection Property
Validation Focus
Kinase hinge-binder SAR
Meta-cyano hydrogen-bond acceptor geometry
Target engagement assay interpretation
Endocannabinoid hydrolase studies
Pyrazolone scaffold alignment with MAGL/ABHD6 pharmacophore
Dual-target modulation profiling
CRTh2 antagonist SAR
Ethyl ester vs. acid functionality review
Binding affinity and cellular activity comparison
Intracellular target engagement
Ethyl ester prodrug permeability context
Cellular uptake and target engagement validation
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